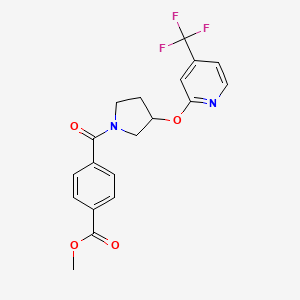

Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-27-18(26)13-4-2-12(3-5-13)17(25)24-9-7-15(11-24)28-16-10-14(6-8-23-16)19(20,21)22/h2-6,8,10,15H,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUCGUPYXGKCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 391.34 g/mol

The structure features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzoate moiety through a pyrrolidine carbonyl group. This unique configuration may contribute to its biological activity.

This compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, potentially affecting their activity.

- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this compound as well.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often display significant antimicrobial properties. For example, derivatives of pyridine have shown activity against various bacterial strains, including drug-resistant tuberculosis (TB). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.02 μg/mL against susceptible strains .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.02 | Mycobacterium tuberculosis |

| Compound B | 0.12 | Staphylococcus aureus |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Compounds structurally similar to this compound have been tested against various mammalian cell lines, with IC50 values indicating low toxicity at therapeutic concentrations.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Pyridine Derivatives : A study demonstrated that pyridine derivatives with trifluoromethyl groups showed enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a critical role in enhancing biological efficacy .

- Antitubercular Activity : Research involving thiophene-arylamide derivatives highlighted potent antitubercular activity with low cytotoxicity profiles, suggesting that similar structural motifs may confer beneficial pharmacological properties .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, potentially informing future design strategies for more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate?

- Methodology : The compound’s synthesis likely involves sequential coupling of the pyrrolidine-carbonyl and pyridinyloxy moieties. A feasible route includes:

Amide formation : Use coupling agents like HATU or DCC to link 4-(trifluoromethyl)pyridin-2-ol to pyrrolidine-1-carbonyl chloride (analogous to General Procedure F1 in ).

Esterification : React the resulting intermediate with methyl 4-carboxybenzoate under acidic conditions (e.g., H₂SO₄ in methanol).

- Key considerations : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify intermediates via column chromatography .

Q. How to characterize this compound using spectroscopic techniques?

- Analytical workflow :

- ¹H/¹³C NMR : Expect peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C), pyridinyl protons (δ 7.5–8.5 ppm), and ester methyl (δ 3.8–4.0 ppm). Compare with structurally similar compounds (e.g., ’s NMR data for pyridine-pyrrole derivatives) .

- HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺. For example, a compound with MW 411.3 g/mol should show m/z ≈ 412.3 .

- HPLC : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient) .

Advanced Research Questions

Q. How to address contradictions in reaction yields during scale-up synthesis?

- Case study : reports a 69% yield for a structurally analogous pyrrolidine derivative using Pd-mediated cyclization. If yields drop during scale-up:

- Troubleshooting :

- Catalyst loading : Optimize Pd₂(dba)₃ (5 mol%) and ligand ratios (e.g., PA-Ph at 20 mol%) to mitigate steric hindrance from the trifluoromethyl group .

- Purification : Use preparative HPLC for polar byproducts (common in trifluoromethyl-containing reactions) .

Q. What strategies resolve stereochemical ambiguity in the pyrrolidine ring?

- Chiral analysis :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to separate enantiomers. For example, resolved a 3:2 enantiomeric mixture via FCC .

- X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .

Q. How to design SAR studies for this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.